

"4,4-Difluoro-3-methylpiperidine hydrochloride" structure

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Compound of Interest

Compound Name: 4,4-Difluoro-3-methylpiperidine hydrochloride

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An In-Depth Technical Guide to **4,4-Difluoro-3-methylpiperidine Hydrochloride**: A Key Building Block for Modern Medicinal Chemistry

Authored by: A Senior Application Scientist Foreword: The Strategic Value of Fluorinated Scaffolds in Drug Discovery

The deliberate introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug design. Its unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.^{[1][2]} The piperidine moiety, a ubiquitous heterocycle in pharmaceuticals, serves as a versatile framework for engaging with biological targets.^[3] The strategic combination of these two elements, particularly in the form of gem-difluorinated piperidines, offers a powerful tool to overcome common challenges in drug development, such as metabolic instability and off-target activity.

This guide provides an in-depth technical overview of **4,4-Difluoro-3-methylpiperidine hydrochloride**, a specialized building block gaining traction in the synthesis of high-value central nervous system (CNS) agents and other complex therapeutics. We will dissect its structural attributes, explore rational synthetic strategies, and highlight its application in the development of next-generation pharmaceuticals, grounded in field-proven insights and authoritative literature.

Core Molecular Profile and Physicochemical Properties

4,4-Difluoro-3-methylpiperidine hydrochloride is a saturated heterocyclic compound distinguished by a gem-difluoro group at the C4 position and a methyl group at the C3 position. The hydrochloride salt form enhances its stability and aqueous solubility, rendering it amenable to a variety of reaction conditions and biological assays.

The true value of this scaffold lies in the strategic placement of its functional groups. The gem-difluoro substitution serves several critical roles in drug design:

- **Metabolic Blocker:** The C-F bond is significantly stronger than a C-H bond, making the C4 position resistant to oxidative metabolism by cytochrome P450 enzymes. This can dramatically increase the half-life and bioavailability of a drug candidate.[\[1\]](#)
- **Modulation of Basicity (pKa):** The electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This subtle electronic perturbation can be crucial for optimizing a molecule's binding affinity to its target, improving membrane permeability, and reducing off-target effects related to excessive basicity.[\[4\]](#)
- **Conformational Constraint:** The difluoro group can influence the conformational preference of the piperidine ring, potentially locking the molecule into a more biologically active conformation for target engagement.

These attributes are summarized in the table below.

| Property | Data | Source(s) |
|-------------------|---|---------------------|
| IUPAC Name | 4,4-difluoro-3-methylpiperidine hydrochloride | |
| CAS Number | 1434141-99-7 | |
| Molecular Formula | C ₆ H ₁₂ ClF ₂ N | [5] |
| Molecular Weight | 171.61 g/mol | [5] |
| InChI Key | VGDVJCYTKIOJM-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Storage | Inert atmosphere, room temperature | |

Structural Elucidation and Characterization

Confirmation of the structure and purity of **4,4-Difluoro-3-methylpiperidine hydrochloride** is typically achieved through a combination of standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Would show characteristic signals for the methyl group (a doublet), the proton at the C3 chiral center, and complex multiplets for the methylene protons on the piperidine ring. The proton on the nitrogen would also be visible.
 - ¹³C NMR: Would reveal distinct signals for each of the six carbon atoms, with the C4 carbon showing a characteristic triplet due to coupling with the two fluorine atoms.
 - ¹⁹F NMR: Would show a singlet, confirming the presence of the chemically equivalent fluorine atoms.
- Mass Spectrometry (MS): Provides the molecular weight of the free base after deprotonation, confirming the elemental composition.

- Infrared (IR) Spectroscopy: Can identify characteristic bond vibrations, such as N-H stretches from the protonated amine and C-F stretches.

Vendors like ChemicalBook and Ambeed confirm the availability of comprehensive spectral data for this compound, which is essential for quality control in a research and development setting.^{[6][7]}

Synthesis Strategy and Mechanistic Considerations

The synthesis of highly functionalized fluorinated piperidines requires robust and diastereoselective methods. While multiple routes are conceivable, a common and effective strategy involves the modification of a pre-existing piperidine or the hydrogenation of a corresponding fluorinated pyridine precursor. A plausible, literature-informed workflow is outlined below.

Proposed Synthetic Workflow

This proposed pathway leverages a commercially available, protected piperidone to introduce the necessary functional groups in a controlled manner.



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Caption: Proposed synthetic pathway for **4,4-Difluoro-3-methylpiperidine hydrochloride**.

Step-by-Step Experimental Protocol

The following protocol is a representative methodology based on standard organic synthesis techniques and analogous procedures found in the literature for fluorinated piperidines.^{[3][8]}

Step 1: Gem-Difluorination of N-Boc-3-methylpiperidin-4-one

- Rationale: The starting material is a commercially available ketone. The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen, preventing side reactions and

increasing solubility in organic solvents. Fluorination is achieved using a deoxofluorinating agent like DAST (Diethylaminosulfur trifluoride) or Deoxofluor.

- Procedure:

1. To a stirred solution of 1-Boc-3-methylpiperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at -78 °C, add DAST (1.5 eq) dropwise.
2. Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
3. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
4. Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
5. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
6. Purify the crude product via column chromatography on silica gel to yield 1-Boc-4,4-difluoro-3-methylpiperidine.

Step 2: Deprotection and Hydrochloride Salt Formation

- Rationale: The final step is the removal of the acid-labile Boc protecting group. Introducing hydrochloric acid directly not only cleaves the Boc group but also forms the desired hydrochloride salt in a single, efficient step.

- Procedure:

1. Dissolve the purified 1-Boc-4,4-difluoro-3-methylpiperidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
2. Add a solution of hydrochloric acid in 1,4-dioxane (4 M, 2-3 eq) dropwise at 0 °C.
3. Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form.

4. Monitor deprotection via TLC or LC-MS.
5. Upon completion, filter the resulting solid and wash with cold diethyl ether to remove any non-polar impurities.
6. Dry the solid under vacuum to yield the final product, **4,4-Difluoro-3-methylpiperidine hydrochloride**, as a stable, crystalline solid.

Applications in Drug Discovery: A Scaffold for CNS-Active Agents

The unique structural and electronic properties of **4,4-Difluoro-3-methylpiperidine hydrochloride** make it an exceptionally valuable building block for targets where metabolic stability and precise basicity are paramount, particularly within the CNS.

Case Study: Development of Selective Dopamine D4 Receptor (D4R) Antagonists

A compelling application of the 4,4-difluoropiperidine scaffold is demonstrated in the work by Hopkins et al. on the discovery of novel Dopamine D4 receptor (D4R) antagonists.^[8] D4R antagonists are being investigated as potential therapeutics for L-DOPA-induced dyskinесias in Parkinson's disease.^[9]

In their research, the team synthesized a series of compounds incorporating the 4,4-difluoropiperidine core. Their structure-activity relationship (SAR) studies revealed that this scaffold was instrumental in achieving high potency and selectivity for the D4 receptor over other dopamine receptor subtypes (D1, D2, D3, and D5).^{[8][10]} Although the specific 3-methyl substituted version was not the final lead, the research validates the utility of the core 4,4-difluoropiperidine framework. The difluoro group was key to modulating the lipophilicity and CNS multi-parameter optimization (MPO) scores, which are critical for developing brain-penetrant drugs.^{[10][11]}

Caption: Hypothetical binding of a drug candidate using the scaffold to a receptor.

Broader Therapeutic Potential

The utility of fluorinated piperidines extends beyond dopamine receptors. Similar scaffolds are actively being explored for a range of challenging targets:

- Orexin Antagonists: For the treatment of sleep disorders.[12]
- BRD4 Inhibitors: As anti-cancer agents.[13]
- Enzyme Inhibitors: For diseases like diabetes and Alzheimer's, where fluorinated piperidines have shown promise as α -glucosidase and cholinesterase inhibitors.[14]

In all these cases, the rationale for using a gem-difluorinated scaffold remains consistent: to enhance drug-like properties and overcome the pharmacokinetic hurdles that often plague CNS and oncology drug candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of **4,4-Difluoro-3-methylpiperidine hydrochloride** is essential.

| Hazard Class | GHS Statements | Precautionary Measures |
|-----------------|---|--|
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/eye protection. |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously... |
| Respiratory | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Data sourced from supplier safety information.

- Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent moisture absorption.
- Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

4,4-Difluoro-3-methylpiperidine hydrochloride is more than just a chemical intermediate; it is a strategically designed building block that provides medicinal chemists with a distinct advantage. Its integrated features—metabolic resistance, modulated basicity, and conformational influence—directly address critical challenges in the optimization of drug candidates. The successful application of the parent scaffold in developing highly selective D4R antagonists underscores its value and potential. As drug discovery continues to tackle increasingly complex biological targets, the demand for sophisticated, rationally designed scaffolds like this will only grow, paving the way for the development of safer and more effective medicines.

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